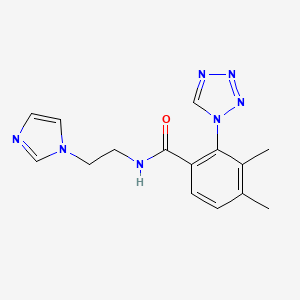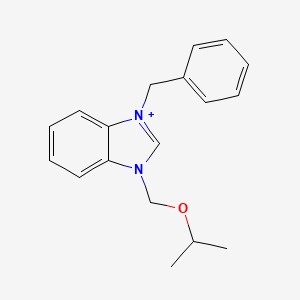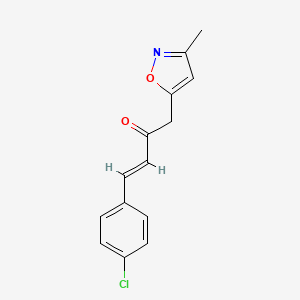![molecular formula C17H16ClNO4 B13369876 4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13369876.png)
4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, a chloro-dimethylphenoxy group, and an acetylamino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-dimethylphenol with chloroacetyl chloride to form 2-chloro-4,6-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, improved reaction conditions, and purification techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and dimethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the TRPM4 (Transient receptor potential melastatin member 4) channel, which plays a role in various physiological processes . This inhibition can lead to neuroprotective effects and modulation of cellular activities.
類似化合物との比較
Similar Compounds
4-Chloro-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid: Similar structure but with different substituents.
4-Aminobenzoic acid derivatives: These compounds share the benzoic acid core but have different functional groups attached.
Uniqueness
4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit TRPM4 channels sets it apart from other similar compounds .
特性
分子式 |
C17H16ClNO4 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC名 |
4-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H16ClNO4/c1-10-7-11(2)16(14(18)8-10)23-9-15(20)19-13-5-3-12(4-6-13)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) |
InChIキー |
SJTCHODFBWMSHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369806.png)
![2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13369817.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369823.png)

![7-(2-phenylethyl)-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369827.png)
![Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13369831.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369833.png)
![Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B13369839.png)
![isopropyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13369848.png)
![2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13369849.png)
![6-(3-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369857.png)


